4,5-Dimethyl-1,3-dioxolane
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Overview
Description
4,5-Dimethyl-1,3-dioxolane is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol It is a cyclic acetal, specifically a dioxolane, characterized by a five-membered ring containing two oxygen atoms and two methyl groups at the 4 and 5 positions
Preparation Methods
4,5-Dimethyl-1,3-dioxolane can be synthesized through several methods. One common approach involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol under acidic conditions . Another method includes the reaction of 1,2-diols with acetone . Industrial production often utilizes a combination of microbial, enzymatic, and chemo-catalytic processes to convert glucose to 2,3-butanediol, which is then transformed into this compound .
Chemical Reactions Analysis
4,5-Dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminium hydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dimethyl-1,3-dioxolane has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 4,5-Dimethyl-1,3-dioxolane exerts its effects involves its ability to form stable cyclic structures, which can interact with various molecular targets. For instance, in lithium-ion batteries, it helps form a stable solid electrolyte interface on graphite anodes, improving battery performance . The molecular pathways involved include interactions with transition metal catalysts and formation of stable intermediates during chemical reactions .
Comparison with Similar Compounds
4,5-Dimethyl-1,3-dioxolane can be compared with other dioxolanes and cyclic acetals:
1,3-Dioxolane: Similar in structure but lacks the methyl groups at positions 4 and 5.
4,5-Dimethyl-1,3-dioxol-2-one: A closely related compound used in similar applications.
2,2-Dimethyl-1,3-dioxolane: Another variant with different substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
1072-57-7 |
---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C5H10O2/c1-4-5(2)7-3-6-4/h4-5H,3H2,1-2H3 |
InChI Key |
GGQOXKOHMFKMLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCO1)C |
Origin of Product |
United States |
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